5-Oxaspiro[3.4]octane-7-carboxylic acid
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Overview
Description
5-Oxaspiro[3.4]octane-7-carboxylic acid is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused to an octane ring with a carboxylic acid functional group. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxaspiro[3One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the spiro ring, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for 5-Oxaspiro[3.4]octane-7-carboxylic acid are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow processes and advanced catalytic systems .
Chemical Reactions Analysis
Types of Reactions
5-Oxaspiro[3.4]octane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The spirocyclic ring can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or amides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
5-Oxaspiro[3.4]octane-7-carboxylic acid has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Oxaspiro[3.4]octane-7-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Oxaspiro[3.5]nonane-8-carboxylic acid
- 5-Oxaspiro[3.3]heptane-6-carboxylic acid
- 5-Oxaspiro[4.4]decane-9-carboxylic acid
Uniqueness
5-Oxaspiro[3.4]octane-7-carboxylic acid is unique due to its specific ring size and the position of the carboxylic acid group. This structure imparts distinct chemical properties and reactivity compared to other spirocyclic compounds .
Properties
IUPAC Name |
5-oxaspiro[3.4]octane-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(10)6-4-8(11-5-6)2-1-3-8/h6H,1-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYILFNCQWWJCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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